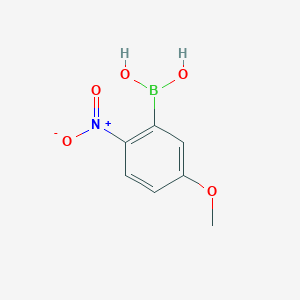

5-Methoxy-2-nitrophenylboronic acid

Description

Significance of Organoboron Compounds as Synthetic Reagents

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become indispensable tools in organic synthesis. numberanalytics.comfiveable.me Their importance stems from a unique combination of stability, reactivity, and versatility. numberanalytics.comnumberanalytics.com Unlike many other organometallic reagents, organoboron compounds are generally less toxic and more stable, making them safer and easier to handle in a laboratory setting. fiveable.me This stability allows for a wide range of chemical transformations, from straightforward functional group conversions to the assembly of highly complex molecules, including pharmaceuticals and natural products. numberanalytics.com The pioneering work in organoboron chemistry has provided synthetic chemists with powerful methods for constructing new chemical bonds, fundamentally changing the landscape of molecular design and production. numberanalytics.com Their utility is so profound that they are integral to the synthesis of various commercial products, from medicines like anticancer agents to advanced materials. numberanalytics.comresearchgate.net

Overview of Arylboronic Acid Reactivity and General Synthetic Utility

Arylboronic acids, a prominent subclass of organoboron compounds, are characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring. Their reactivity is centered on the carbon-boron bond, which allows the aryl group to be transferred to other molecules through various catalytic processes. wikipedia.org The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where an arylboronic acid couples with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. numberanalytics.comnumberanalytics.com This reaction is exceptionally versatile and tolerant of a wide array of functional groups, making it a cornerstone of modern organic synthesis. numberanalytics.com

Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a diverse range of other important transformations. These include copper-catalyzed additions to azo compounds, rhodium-catalyzed additions to ketones, and acting as catalysts themselves for certain reactions like dehydrative alkylations. nih.govrsc.orgacs.org The reactivity of arylboronic acids can be tuned by the electronic nature of the substituents on the aromatic ring, influencing their efficacy in these various applications. rsc.org This tunable reactivity, combined with their general stability and commercial availability, solidifies their position as one of the most important classes of reagents in the synthetic chemist's toolkit.

Contextualization of 5-Methoxy-2-nitrophenylboronic Acid within Arylboronic Acid Research

This compound is a specific example of an arylboronic acid that features both an electron-donating methoxy (B1213986) group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂) on the phenyl ring. This particular substitution pattern creates a unique electronic environment that influences its reactivity and potential applications. The presence of the nitro group, for instance, makes the aromatic ring electron-deficient, which can affect its performance in cross-coupling reactions compared to simpler arylboronic acids. sigmaaldrich.com

Research involving substituted nitrophenylboronic acids, such as 3-methoxycarbonyl-5-nitrophenylboronic acid, has highlighted their potential in applications like molecular recognition, specifically for binding to diols and sugars. nih.gov The electronic properties imparted by the substituents are crucial in these interactions. Therefore, this compound serves as a valuable building block and research tool for synthesizing more complex molecules and for investigating the effects of electronic modulation on the reactivity of boronic acids. Its structure makes it a precursor for creating substituted biaryl compounds and other intricate molecular architectures that are of interest in medicinal chemistry and materials science.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are crucial for its application in synthesis. Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 89642-49-9 |

| Molecular Formula | C₇H₈BNO₅ |

| Molecular Weight | 196.95 g/mol |

| Appearance | Typically a solid, often in powder form |

| Melting Point | 125-130 °C |

Note: The melting point is consistent with its structural isomer, 5-Methoxy-2-nitrobenzoic acid. sigmaaldrich.com

Synthesis of this compound

The preparation of this compound typically involves multi-step synthetic sequences starting from commercially available precursors. A common strategy involves the ortho-lithiation of a substituted methoxybenzene derivative, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

A general laboratory-scale synthesis could proceed as follows:

Starting Material : The synthesis often begins with 4-methoxy-1-nitrobenzene.

Directed ortho-Metalation (DoM) : The methoxy group can direct lithiation to the adjacent ortho position (the 2-position). This is typically achieved using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

Borylation : The resulting aryllithium intermediate is then quenched by adding a boron electrophile, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). This step forms a boronate ester intermediate.

Hydrolysis : The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is accomplished by adding an aqueous acid (e.g., hydrochloric acid) to the reaction mixture.

This method allows for the regioselective introduction of the boronic acid group at the position ortho to the methoxy group, yielding the target compound, this compound. Careful control of reaction conditions, particularly temperature, is crucial to avoid side reactions.

Applications in Organic Synthesis

The utility of this compound lies in its ability to act as a building block in the construction of more complex organic molecules, primarily through cross-coupling reactions.

Suzuki-Miyaura Coupling

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the 5-methoxy-2-nitrophenyl group is transferred from the boron atom to another organic molecule (typically an aryl or vinyl halide/triflate) using a palladium catalyst.

General Reaction Scheme: (5-Methoxy-2-nitrophenyl)-B(OH)₂ + R-X → 5-Methoxy-2-nitrophenyl-R + B(OH)₂X (Where R-X is an organic halide/triflate and a Pd catalyst is used)

This reaction is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals and functional materials. The electronic nature of the 5-methoxy-2-nitrophenyl group, with its combination of electron-donating and -withdrawing substituents, can influence the reaction kinetics and yield. For example, related nitrophenylboronic acids are well-documented reactants for creating unsymmetrical dinitrobiphenyls through this method. sigmaaldrich.com The resulting products can be further modified, for instance, by reducing the nitro group to an amine, opening pathways to a wide variety of other compounds.

Other Cross-Coupling Reactions and Synthetic Uses

While the Suzuki-Miyaura reaction is its primary application, this compound can potentially be used in other metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling (forming carbon-heteroatom bonds) or the Heck-Miyaura reaction.

Furthermore, the boronic acid functional group itself can be a precursor to other functionalities. For instance, under specific oxidative conditions, the boronic acid can be replaced with a hydroxyl group. The nitro and methoxy groups also offer handles for further chemical transformations. The nitro group can be reduced to an amine, which can then be diazotized or used in amide bond formations. The methoxy group can potentially be cleaved to reveal a phenol. This multi-functionality makes this compound a versatile intermediate in synthetic research. Its utility is similar to other substituted boronic acids used in the synthesis of complex amines and for creating quaternary carbon centers. researchgate.net

Properties

IUPAC Name |

(5-methoxy-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZDSKDGQNCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Nitrophenylboronic Acid

Direct Functionalization Approaches on Related Boronic Acids

Direct functionalization of a simpler, commercially available boronic acid offers a convergent route to the target molecule. This approach leverages the existing boronic acid moiety and introduces the required nitro group through electrophilic aromatic substitution.

Nitration of 4-Methoxyphenylboronic Acid

A primary method for the synthesis of 5-Methoxy-2-nitrophenylboronic acid is the direct nitration of 4-Methoxyphenylboronic acid. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene (B151609) ring. The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group, while the boronic acid group is a deactivating, meta-directing group. The interplay of these directing effects is crucial in determining the regiochemical outcome of the nitration.

The reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The choice of solvent and reaction temperature is critical to control the selectivity and minimize side reactions, including protodeboronation (the loss of the boronic acid group).

| Reagent/Condition | Purpose | Typical Example |

| Starting Material | Provides the phenylboronic acid backbone | 4-Methoxyphenylboronic acid |

| Nitrating Agent | Source of the electrophilic nitronium ion (NO₂⁺) | Concentrated Nitric Acid (HNO₃) |

| Catalyst | Facilitates the formation of the nitronium ion | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Provides a medium for the reaction | Acetic anhydride or Dichloromethane |

| Temperature | Controls reaction rate and selectivity | 0 °C to room temperature |

Detailed Research Findings:

The nitration of 4-methoxyphenylboronic acid is directed by the powerful activating effect of the methoxy group to the positions ortho to it. Since the para position is blocked by the boronic acid group, the nitration occurs at one of the ortho positions. The boronic acid group, being a deactivating group, directs incoming electrophiles to the meta position, which in this case is the same position activated by the methoxy group (the carbon ortho to the methoxy group and meta to the boronic acid). This alignment of directing effects leads to the desired this compound as the major product. However, care must be taken to avoid ipso-substitution, where the boronic acid group itself is replaced by the nitro group, a known side reaction in the nitration of arylboronic acids, particularly with electron-rich aromatic rings. Milder nitrating conditions and careful temperature control can help to minimize this undesired outcome.

Electrophilic Aromatic Substitution Strategies

Beyond simple nitration with mixed acids, other electrophilic aromatic substitution strategies can be envisioned for the synthesis of this compound, primarily focusing on the introduction of the nitro group onto the 4-methoxyphenylboronic acid ring. These strategies aim to improve regioselectivity and functional group tolerance.

One such strategy involves the use of milder nitrating agents, such as nitrate salts in the presence of an activating agent like chlorotrimethylsilane. This can lead to a more controlled reaction and potentially higher yields of the desired isomer. The mechanism involves the in situ generation of a more reactive electrophilic species that can effect nitration under less harsh conditions than the traditional mixed acid approach.

Another approach could involve a two-step process where a different electrophile is first introduced to block a more reactive site, followed by nitration and subsequent removal of the blocking group. However, for the synthesis of this compound, the direct nitration of 4-methoxyphenylboronic acid is generally the most straightforward and commonly employed electrophilic aromatic substitution strategy due to the favorable directing effects of the existing substituents.

Conversion from Halogenated Precursors

An alternative and widely used approach to this compound involves the synthesis from a halogenated precursor. This route allows for the late-stage introduction of the boronic acid functionality, which can be advantageous if the direct nitration of the corresponding boronic acid is problematic.

Synthesis via Aryl Bromide Precursors (e.g., 2-Bromo-4-methoxy-1-nitrobenzene)

The key precursor for this route is 2-Bromo-4-methoxy-1-nitrobenzene. This compound can be synthesized by the nitration of 4-bromoanisole. In this reaction, the methoxy group directs the nitration to the position ortho to it, leading to the desired product.

Once 2-Bromo-4-methoxy-1-nitrobenzene is obtained, it can be converted to the target boronic acid through several methods, including the Miyaura borylation reaction or a halogen-lithium exchange followed by borylation.

| Precursor Synthesis Step | Reagents | Conditions |

| Nitration of 4-bromoanisole | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0 °C to room temperature |

Miyaura Borylation Reactions

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the conversion of aryl halides to aryl boronate esters. In this case, 2-Bromo-4-methoxy-1-nitrobenzene is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired this compound.

Detailed Research Findings:

The Miyaura borylation is highly tolerant of various functional groups, including the nitro group present in the precursor. A typical catalytic system consists of a palladium(0) source, such as Pd(dppf)Cl₂, and a base, like potassium acetate (B1210297), in an aprotic polar solvent, such as dioxane or DMSO. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the aryl boronate ester and regenerate the palladium(0) catalyst.

| Component | Role | Example |

| Aryl Halide | Substrate | 2-Bromo-4-methoxy-1-nitrobenzene |

| Diboron Reagent | Boron source | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(dppf)Cl₂ |

| Base | Activates the diboron reagent | Potassium Acetate (KOAc) |

| Solvent | Reaction medium | 1,4-Dioxane or DMSO |

Halogen-Lithium Exchange and Subsequent Borylation

Another effective method for converting the aryl bromide precursor to the boronic acid is through a halogen-lithium exchange reaction followed by quenching with a boron electrophile. This method typically involves treating 2-Bromo-4-methoxy-1-nitrobenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. The halogen-lithium exchange is generally very fast and results in the formation of a highly reactive aryllithium intermediate.

This aryllithium species is then quenched with an electrophilic boron source, most commonly triisopropyl borate (B1201080), to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to afford the final this compound.

Detailed Research Findings:

The success of this method relies on the careful control of the reaction temperature, as aryllithium species can be unstable and may react with the nitro group on the same or another molecule. The halogen-lithium exchange is typically performed at temperatures of -78 °C in an inert solvent like tetrahydrofuran (B95107) (THF). The subsequent borylation with triisopropyl borate is also carried out at low temperatures before warming to room temperature for the hydrolysis step. This method provides a powerful alternative to the palladium-catalyzed Miyaura borylation, especially when palladium-free synthesis is desired.

| Step | Reagents/Conditions | Purpose |

| Halogen-Lithium Exchange | n-Butyllithium, THF, -78 °C | Formation of the aryllithium intermediate |

| Borylation | Triisopropyl borate, -78 °C to room temperature | Introduction of the boronate ester |

| Hydrolysis | Acidic workup (e.g., HCl) | Conversion of the boronate ester to the boronic acid |

Advanced Synthetic Considerations

Regioselectivity and Yield Optimization

Regioselectivity:

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The directing effects of the methoxy and nitro groups on the phenyl ring play a crucial role in determining the position of borylation. The methoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. This interplay of electronic effects can lead to the formation of undesired regioisomers.

Recent studies have shown that the regioselectivity of C-H activation can be predicted with a certain degree of accuracy using quantum mechanics-based workflows. beilstein-journals.org For instance, in a molecule with both a methoxy substituent and an alkoxycarbonyl group on different aromatic rings, the C-H activation for borylation occurs preferentially on the more electron-rich ring containing the methoxy group. beilstein-journals.org

Yield Optimization:

Optimizing the yield of this compound involves careful control of reaction conditions. Key factors influencing the yield include the choice of catalyst, solvent, base, and reaction temperature. For instance, in Suzuki-Miyaura coupling reactions, palladium catalysts are widely used. libretexts.org The choice of ligands, such as SPhos, RuPhos, and XPhos, can significantly impact the conversion rates. harvard.edu

One common synthetic route involves the borylation of an aryl bromide precursor, such as 2-bromo-4-methoxy-1-nitrobenzene, using bis(pinacolato)diboron in the presence of a palladium catalyst. This method can provide good yields but requires meticulous handling of the sensitive reagents involved.

The table below summarizes key factors that can be manipulated to optimize the yield in the synthesis of arylboronic acids.

| Parameter | Considerations for Yield Optimization |

| Catalyst | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Electron-rich and bulky ligands often improve catalyst stability and reactivity. libretexts.org |

| Solvent | The reaction can be performed in various solvents, including biphasic (organic/aqueous) systems. The choice of solvent can affect the solubility of reactants and the reaction rate. harvard.edu |

| Base | A base is required to activate the boronic acid for transmetalation. organic-chemistry.org The strength and nature of the base (e.g., K₃PO₄, KF) can influence the reaction outcome, especially when base-sensitive functional groups are present. harvard.eduorganic-chemistry.org |

| Temperature | The reaction temperature can affect the reaction rate and the stability of the catalyst and reactants. Optimization is often required to find a balance between a reasonable reaction time and minimizing side reactions. |

Protection Strategies for Boronic Acid Functionality (e.g., Boronic Esters)

Boronic acids can be unstable under certain reaction conditions, leading to drawbacks such as difficult purification and potential decomposition. chem-station.com To overcome these challenges, the boronic acid functionality is often protected. chem-station.com Boronic esters are the most common form of protection, with pinacol (B44631) esters being particularly popular. chem-station.comresearchgate.net

Common Protecting Groups for Boronic Acids:

| Protecting Group | Key Features | Deprotection Conditions |

| Pinacol Ester (pin) | Most popular protecting group; stable enough for column purification and often reactive enough for direct use in Suzuki coupling. chem-station.com | Direct hydrolysis often requires acidic conditions and sometimes heating. chem-station.com |

| Diaminonaphthaleneamide (dan) | Very stable under a wide range of conditions due to electron donation from nitrogen to the boron center, which reduces Lewis acidity. chem-station.com | Acidic hydrolysis followed by extraction to remove the diaminonaphthalene byproduct. chem-station.com |

| N-methyliminodiacetic acid (MIDA) Ester | Stable under hydrolytic, oxidative, and reductive conditions due to coordination with the nitrogen atom. chem-station.comnih.gov | Easily deprotected by basic hydrolysis. chem-station.com |

| Trifluoroborate Salt | Highly stable but generally incompatible with chromatography, which can limit their use in multi-step syntheses. google.com Can be more robust and less prone to protodeboronation than the corresponding boronic acids. harvard.edu | Not applicable as it is a salt, but the boronic acid can be regenerated. |

The use of these protecting groups can prevent undesired reactivity and simplify the synthesis of complex molecules. google.com The choice of protecting group depends on the specific reaction conditions and the stability of other functional groups present in the molecule.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. The polar nature of boronic acids can make them challenging to handle and purify. researchgate.net

Common Purification Techniques:

Chromatography: Column chromatography is a standard method for purifying organic compounds. For boronic esters like pinacol esters, silica gel mixed with boric acid has been reported to be effective. chem-station.com However, trifluoroborate salts are generally incompatible with chromatography. google.com

Recrystallization: This technique is often used to purify solid compounds. The choice of solvent is critical for successful recrystallization. For some arylboronic acids, recrystallization from water has been reported.

Extraction: Liquid-liquid extraction is a common method for separating compounds based on their differential solubility in two immiscible liquid phases. After a reaction, the mixture is often quenched with water and the product is extracted with an organic solvent. The organic layers are then typically combined, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. chemicalbook.com

The stability of the boronic acid is a key consideration during purification. The presence of an ortho-nitro group, as in this compound, can increase the stability of the boronic acid to oxidation through coordination of an oxygen atom from the nitro group to the boron atom. pnas.org This increased stability can be advantageous during purification and handling.

Cross Coupling Reactions Involving 5 Methoxy 2 Nitrophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing sp2-sp2 carbon-carbon bonds. nih.gov The reaction has gained prominence due to the relatively low toxicity of the boron byproducts and its compatibility with a broad range of functional groups. nih.gov

The Suzuki-Miyaura reaction exhibits a broad substrate scope, accommodating a diverse range of aryl and heteroaryl halides or triflates as coupling partners for boronic acids. nih.govcapes.gov.br The reaction's success is influenced by the nature of both the boronic acid and the halide. Boronic acids prone to deboronation under basic conditions can be challenging substrates. nih.govmit.edu However, the development of specialized precatalysts and reaction conditions has enabled the successful coupling of even unstable boronic acids. nih.govmit.edu

The reactivity of the organic halide partner generally follows the order: I > Br > Cl. youtube.com Aryl halides with electron-withdrawing groups tend to react faster than those with electron-donating groups. lakeheadu.caresearchgate.net For instance, the coupling of 4-bromoacetophenone proceeds more rapidly than that of 4-bromoanisole. researchgate.net However, certain catalytic systems can exhibit a preference for electron-donating groups. lakeheadu.ca

The reaction is tolerant of a wide variety of functional groups on both coupling partners, including nitro groups, methoxy (B1213986) groups, and various heterocyclic structures. nih.govresearchgate.net This tolerance makes the Suzuki-Miyaura coupling a powerful tool for the synthesis of complex molecules. vu.nl The reaction has been successfully applied to the synthesis of biaryls, heteroaryl compounds, and natural products. researchgate.netgre.ac.uk

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Phenylboronic acid | Aryl halides (I, Br, Cl) with various substituents | Graphene palladium porphyrin | Corresponding biaryls | High | researchgate.net |

| Potassium heteroaryltrifluoroborates | Aryl and heteroaryl halides | Pd(OAc)₂ / RuPhos | Cross-coupled products | Good to excellent | nih.gov |

| Polyfluorophenylboronic acid | (Hetero)aryl chlorides, bromides, and triflates | Buchwald-type precatalyst | Corresponding biaryls | Excellent | nih.gov |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | 4-(5-Methylfuran-2-yl)benzonitrile | Excellent | nih.gov |

| 1H-Indol-6-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | 4-(1H-Indol-6-yl)benzonitrile | Excellent | nih.gov |

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. libretexts.orgvu.nl The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a ligand. libretexts.orgnih.gov The choice of ligand is crucial for the efficiency and scope of the reaction. nih.gov

Electron-rich and bulky phosphine (B1218219) ligands, such as those of the Buchwald family (e.g., SPhos, XPhos), have proven to be highly effective in promoting the coupling of a wide range of substrates, including challenging ones like aryl chlorides and unstable boronic acids. nih.govnih.govnih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands has also led to the development of highly active palladium precatalysts. nih.gov

The development of precatalysts, which are stable and easily handled precursors to the active catalytic species, has simplified the execution of Suzuki-Miyaura reactions. nih.gov These precatalysts can be activated under the reaction conditions to generate the active Pd(0) catalyst. nih.gov In some cases, ligand-free palladium systems or heterogeneous catalysts like palladium on carbon (Pd/C) can be employed, offering advantages in terms of cost and catalyst recovery. acsgcipr.orgmdpi.com

Table 2: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Features | Reference |

| [PdCl₂(P^N)], [Pd(Me)Cl(P^N)] | Bidentate phosphine-imine ligands | Highly active, tolerant of various conditions and substituents | vu.nl |

| PEPPSI-type palladium complexes | Triazolium-based NHC ligands | Effective for aryl chlorides in polar solvents | mdpi.com |

| Pd/TiO₂ | None (ligand-free) | Good activity for aryl chlorides and bromides | mdpi.com |

| Buchwald precatalysts | Monodentate biarylphosphine ligands (e.g., SPhos) | Enables fast reactions at room temperature or 40 °C, suitable for unstable boronic acids | nih.govmit.edu |

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Efficient for coupling a wide range of heteroarylboronic acids and trifluoroborates | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex. youtube.comnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square-planar palladium(II) intermediate. youtube.comnih.gov The oxidation state of palladium increases from 0 to +II in this process. youtube.com The ease of oxidative addition is influenced by the strength of the C-X bond, with the reactivity order being I > Br > Cl. youtube.com

Following oxidative addition, the transmetalation step occurs, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.comnih.gov This step is crucial as it brings both organic partners onto the same metal center. nih.gov The presence of a base is essential for transmetalation. The base activates the organoboron compound, typically by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then reacts with the palladium(II) intermediate. nih.govnih.gov This step regenerates the halide anion. youtube.com The exact mechanism of transmetalation can be complex and is often the rate-determining step of the catalytic cycle. nih.gov

The final step of the catalytic cycle is reductive elimination. youtube.comnih.gov In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product (R¹-R²). youtube.com Simultaneously, the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comnih.gov This step is generally facile and irreversible. nih.gov

Stereochemical Considerations in Cross-Coupling

The stereochemical outcomes of cross-coupling reactions are a critical consideration in modern synthesis. In reactions involving 5-methoxy-2-nitrophenylboronic acid, the primary stereochemical issue to consider is the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality.

The coupling of an ortho-substituted arylboronic acid, such as this compound, with another aryl compound can lead to a biaryl product where free rotation around the newly formed C-C bond is sterically hindered. The bulky nitro group at the ortho-position of the boronic acid, in conjunction with substituents on the coupling partner, can create a significant rotational barrier. nih.gov This restricted rotation can result in the formation of stable, separable atropisomeric products. nih.gov

The regioselectivity of the Suzuki-Miyaura cross-coupling reaction can also be influenced by ortho-substituents. Studies on related systems, such as those involving ortho-methoxyphenylboronic acid, have suggested that chelation between the substituent and the metal catalyst can direct the substitution pattern. nih.gov A similar effect could be anticipated with the ortho-nitro group of this compound, potentially influencing the reaction's pathway and the stereochemical orientation of the final product. While palladium-catalyzed reactions of certain alkyl electrophiles are known to proceed with inversion of stereochemistry, and nickel-catalyzed reactions can proceed with either retention or inversion depending on the ligand, the primary concern for this arylboronic acid remains the rotational dynamics of the biaryl product. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-known Suzuki-Miyaura reaction, this compound is a potential substrate for other important transition metal-catalyzed C-N and C-O bond-forming reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction is renowned for its broad substrate scope and tolerance of numerous functional groups. wikipedia.orgnumberanalytics.com In principle, an analogue of this reaction could involve coupling an amine with an aryl partner derived from this compound, although the typical pathway involves an aryl halide electrophile.

The functional group tolerance of the Buchwald-Hartwig reaction is a key advantage. numberanalytics.com However, the reaction's efficiency can be sensitive to the electronic properties of the substrates. The presence of a strong electron-withdrawing group, such as the nitro group in this compound, can pose challenges. While the reaction can tolerate nitro groups, highly electron-poor substrates may require more forcing conditions or specialized catalyst systems to achieve good yields. numberanalytics.comnih.gov The steric hindrance from the ortho-nitro group could also influence the reaction rate.

Table 1: Potential Buchwald-Hartwig-Type Couplings

| Amine Partner | Potential Product | Notes |

| Aniline (B41778) | N-(5-methoxy-2-nitrophenyl)aniline | Coupling with primary aromatic amines is a classic application of the Buchwald-Hartwig reaction. wikipedia.org |

| Piperidine | 1-(5-methoxy-2-nitrophenyl)piperidine | Couplings with secondary aliphatic amines are generally efficient. nih.gov |

| Dibenzylamine | N-(5-methoxy-2-nitrophenyl)-N,N-dibenzylamine | Sterically hindered secondary amines can sometimes present a challenge, potentially requiring optimized ligands and conditions. |

The Chan-Lam coupling provides a powerful method for forming aryl carbon-heteroatom bonds, utilizing copper catalysts to couple boronic acids with amines or alcohols. organic-chemistry.orgwikipedia.org A significant advantage of this reaction is that it can often be conducted under mild conditions, at room temperature and open to the air, using oxygen as the terminal oxidant. wikipedia.orgbeilstein-journals.org This makes it a valuable alternative to palladium-catalyzed methods. wikipedia.org

This compound is a suitable candidate for Chan-Lam coupling reactions. Research has demonstrated the successful coupling of boronic acids with substrates containing nitro groups, such as 2-nitroimidazole, indicating the compatibility of this functional group with copper-catalyzed conditions. nih.gov The reaction proceeds through a proposed copper(III) intermediate which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

Table 2: Potential Chan-Lam Coupling Reactions

| Coupling Partner | Bond Formed | Potential Product |

| Phenol | C-O | 1-methoxy-4-nitro-2-phenoxybenzene |

| Pyrrole | C-N | 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole |

| Methanol (B129727) | C-O | 1,4-dimethoxy-2-nitrobenzene |

| Benzamide | C-N | N-(5-methoxy-2-nitrophenyl)benzamide |

Functional Group Tolerance and Chemoselectivity

The utility of a building block like this compound in complex molecule synthesis is largely determined by its functional group tolerance and the chemoselectivity of its reactions. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the same aromatic ring creates a unique electronic profile that influences its reactivity.

In Suzuki-Miyaura cross-coupling reactions, there is generally excellent tolerance for a wide variety of functional groups. nih.govrsc.org However, the success of coupling arylboronic acids bearing strongly deactivating substituents, such as a nitro group, can be highly dependent on the chosen catalyst system. For instance, some studies have reported that 3-nitrophenylboronic acid failed to undergo coupling under certain palladium catalyst conditions, highlighting the potential for inhibition. nih.govresearchgate.net The ortho-nitro group in this compound introduces further complexity due to steric hindrance and the potential for catalyst inhibition through chelation.

Conversely, the presence of these functional groups can be exploited to achieve chemoselectivity. In a molecule containing multiple reactive sites, the electronic nature of the boronic acid can help direct the reaction to a specific location. For example, in a coupling with a di-halogenated aryl partner, the electronic properties of the boronic acid could influence which halide is preferentially substituted. The Chan-Lam coupling is also known to tolerate a range of functional groups, including nitriles, making it a robust choice for diverse substrates. wikipedia.org

Table 3: Compatibility of this compound with Other Functional Groups

| Functional Group on Coupling Partner | Compatibility | Notes |

| Esters | High | Generally well-tolerated in Suzuki and Chan-Lam couplings. |

| Ketones | Moderate to High | Typically compatible, though enolizable ketones can sometimes lead to side reactions. |

| Nitriles | High | Tolerated in both Suzuki and Chan-Lam reactions. wikipedia.org |

| Aldehydes | Moderate | Can be sensitive under some conditions but generally tolerated with careful choice of catalyst and base. |

| Other Halides (Cl, Br) | High (Chemoselectivity possible) | Allows for sequential couplings. The high reactivity of the boronic acid allows it to couple with aryl bromides and chlorides. |

| Acidic N-H (e.g., indazoles) | Moderate | Acidic protons can inhibit palladium catalysts by reacting with the base or catalyst, potentially requiring specific conditions or higher catalyst loadings. nih.gov |

Derivatization and Further Transformations of 5 Methoxy 2 Nitrophenylboronic Acid

Modification of the Boronic Acid Moiety

The boronic acid group is the primary site for transformations such as esterification and is also susceptible to cleavage under certain conditions.

Boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, readily undergo condensation reactions with alcohols and diols to form boronic esters. wikipedia.org These esters are often more stable and are widely used in cross-coupling reactions. frontierspecialtychemicals.com The most common type of boronic esters are cyclic esters formed with 1,2- or 1,3-diols, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to yield highly stable pinacol esters. This transformation is typically achieved by reacting the boronic acid with the diol in a suitable solvent, often with azeotropic removal of water. These boronic esters, such as 2-nitro-5-methoxyphenylboronic acid pinacol ester, are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.gov

Boronic acids also have a propensity to lose water and form anhydrides. wikipedia.org This self-condensation typically results in the formation of a cyclic trimer known as a boroxine (B1236090). For this compound, this process would yield the corresponding triphenylboroxine, a six-membered ring composed of alternating boron and oxygen atoms, with a 5-methoxy-2-nitrophenyl substituent on each boron atom.

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction, essentially the protonolysis of the boronic acid, can be a significant undesired side reaction in processes that utilize boronic acids, such as the Suzuki coupling. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the electronic nature of the organic substituent. wikipedia.org

The mechanism of protodeboronation can be influenced by the pH of the reaction medium. Studies have identified both general acid-catalyzed and specific base-catalyzed pathways for this transformation. wikipedia.org For this compound, the presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the phenyl ring will influence its susceptibility to this reaction. The deliberate application of protodeboronation can be used in purification procedures, for instance, to remove unwanted regioisomeric boronic acid by-products. wikipedia.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be chemically reduced to other nitrogen-containing functionalities.

The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods are available to reduce the nitro group of this compound to yield 2-amino-5-methoxyphenylboronic acid.

Common methods include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is sometimes preferred if dehalogenation is a concern for other substrates, though not directly applicable here. commonorganicchemistry.com

Metal-Acid Systems : The use of easily oxidized metals in acidic media is a classic and effective method. Common systems include iron (Fe) in hydrochloric or acetic acid, tin (Sn) or tin(II) chloride (SnCl2) in hydrochloric acid, and zinc (Zn) in acidic conditions. masterorganicchemistry.comcommonorganicchemistry.comscispace.com These methods are generally mild and tolerate many other functional groups. commonorganicchemistry.comscispace.com

Sulfide (B99878) Reagents : Sodium sulfide (Na2S) or sodium hydrosulfite can also be used for the reduction, and they can sometimes offer chemoselectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | General Conditions | Notes | Citations |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Effective alternative to Pd/C. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic aqueous or alcoholic solution, often heated | A classic, mild, and cost-effective method. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂/HCl | Concentrated HCl, often at room temperature | A common laboratory method for selective reductions. | masterorganicchemistry.comcommonorganicchemistry.com |

| Zn/AcOH or Zn/NH₄Cl | Acetic acid or aqueous ammonium (B1175870) chloride | Provides a mild reduction environment. | wikipedia.orgcommonorganicchemistry.comscispace.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group over another. | wikipedia.org |

Role in Nucleophilic Aromatic Substitution (SNAr) on Related Compounds

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other derivatives that possess strong electron-withdrawing substituents. libretexts.org The nitro group is one of the most effective activating groups for this reaction. For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.orgnih.gov

In a derivative of this compound, for example, 1-chloro-5-methoxy-2-nitrobenzene, the nitro group is ortho to the chlorine atom (the leaving group). A nucleophile, such as an alkoxide or an amine, would attack the carbon atom bearing the chlorine. The resulting negative charge can be delocalized onto the nitro group through resonance, which stabilizes the intermediate and facilitates the departure of the leaving group. libretexts.org The methoxy group at the para-position to the nitro group further influences the electron density of the ring. Therefore, the ortho-nitro group in related compounds is crucial for enabling substitutions that would otherwise be impossible on an unactivated benzene (B151609) ring. libretexts.orgnih.gov

Transformations Involving the Methoxy Group

While the boronic acid and nitro groups are often the primary sites of reaction, the methoxy group can also be transformed. A notable reaction is its displacement in a nucleophilic aromatic substitution reaction. While typically a poor leaving group, the methoxy group can be displaced under certain conditions, particularly when the aromatic ring is sufficiently activated. nih.gov

Research has shown that methoxyarenes can undergo nucleophilic amination, where the methoxy group is substituted by an amine. nih.gov These reactions can be promoted by reagents such as a sodium hydride–lithium iodide composite. This methodology is effective for both electron-donating and electron-withdrawing substituents on the methoxyarene. nih.gov In the context of a 5-methoxy-2-nitrophenyl system, the strong activation provided by the ortho-nitro group could potentially facilitate the displacement of the methoxy group by a strong nucleophile under specific forcing conditions. Another common transformation, though not exclusively for this compound, is the cleavage of the methyl ether to yield a phenol, typically using strong acids like HBr or Lewis acids like BBr₃.

Cleavage and Modification Strategies

The selective cleavage and modification of the functional groups of this compound are crucial for its utility in multi-step syntheses.

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, known as protodeboronation, is a fundamental transformation. While often considered an undesired side reaction in cross-coupling reactions, it can be strategically employed. acs.orgwikipedia.org The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH. acs.orgwikipedia.org For arylboronic acids with electron-withdrawing groups, such as the nitro group in the subject compound, the reaction can be influenced by the stability of the resulting aryl anion. acs.org While specific studies on the deliberate protodeboronation of this compound are not extensively detailed in readily available literature, general principles suggest that acidic or basic conditions can facilitate this process. acs.orgwikipedia.org The use of pinacol esters of boronic acids can sometimes mitigate premature protodeboronation. researchgate.net

Nitro Group Reduction: The nitro group can be readily reduced to an amine, a transformation that dramatically alters the electronic properties of the aromatic ring and provides a handle for further functionalization. Common reagents for the reduction of aromatic nitro groups include metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl), as well as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. evonik.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, tin(II) chloride (SnCl2) is known for its mild conditions and ability to selectively reduce nitro groups. evonik.com

Ether Cleavage: The methoxy group can be cleaved to yield a phenol, a reaction typically achieved using strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and is known to proceed under relatively mild conditions. orgsyn.orgnih.govcommonorganicchemistry.com The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This transformation can unmask a reactive hydroxyl group for subsequent reactions.

| Transformation | Reagent/Condition | Product Functional Group |

| Protodeboronation | Acid or Base | Hydrogen |

| Nitro Group Reduction | Fe/HCl, SnCl₂, H₂/Pd-C | Amine |

| Ether Cleavage | BBr₃ | Phenol |

Synthesis of Complex Molecular Architectures

This compound serves as a key precursor for the synthesis of a variety of complex organic molecules, leveraging its capacity for carbon-carbon bond formation and subsequent intramolecular reactions.

Heterocyclic Compounds

The substitution pattern of this compound makes it an ideal starting material for the construction of various heterocyclic systems. The presence of the nitro group ortho to the boronic acid allows for post-coupling cyclization reactions.

Indoles: A notable application is in the synthesis of substituted indoles. For example, the palladium-catalyzed Suzuki-Miyaura coupling of this compound with appropriate coupling partners, followed by reductive cyclization of the nitro group, can lead to the formation of the indole (B1671886) core. While specific examples detailing the use of this compound in a wide array of indole syntheses are not extensively documented, the general strategy is a well-established method for constructing this important heterocyclic motif. orgsyn.orgchim.it

Benzofurans: The synthesis of benzofuran (B130515) derivatives can also be envisioned using this boronic acid. A potential strategy involves a Suzuki coupling to introduce the 5-methoxy-2-nitrophenyl moiety, followed by a reaction sequence that leads to the formation of the furan (B31954) ring. Radical reactions involving heteroatom-centered super-electron-donors have emerged as a method for synthesizing 3-substituted benzofurans, and the bromine atom at the 2-position of a benzofuran ring can be used for subsequent Suzuki reactions. nih.gov

Carbazoles: The synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry, can be approached using precursors derived from this compound. chim.itnih.govnih.gov Palladium-catalyzed intramolecular C-H amination of appropriately substituted diarylamines, which can be prepared via Suzuki coupling, is a common strategy for carbazole (B46965) formation. nih.gov Lewis acid-catalyzed methods have also been developed for the synthesis of functionalized carbazoles. nih.gov

| Heterocycle | Synthetic Strategy | Key Reactions |

| Indole | Suzuki Coupling followed by Reductive Cyclization | Suzuki-Miyaura Coupling, Nitro Reduction |

| Benzofuran | Suzuki Coupling and subsequent ring formation | Suzuki-Miyaura Coupling, Radical Cyclization |

| Carbazole | Suzuki Coupling and Intramolecular Amination | Suzuki-Miyaura Coupling, C-H Amination |

Biaryl Systems and Polyphenyls

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of biaryl and polyphenyl structures. libretexts.orgmdpi.comuwindsor.ca

Biaryl Synthesis: The palladium-catalyzed coupling of this compound with various aryl halides or triflates provides a direct route to functionalized biaryls. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and accommodate a wide range of functional groups. mdpi.com The presence of the nitro and methoxy groups on the boronic acid can influence the reactivity and the properties of the resulting biaryl products.

Polyphenyl Synthesis: By employing dihaloarenes as coupling partners, this compound can be used in the synthesis of polyphenylenes. researchgate.netethz.ch Step-growth polymerization via repetitive Suzuki coupling reactions allows for the construction of rigid polymer backbones with pendant functional groups derived from the boronic acid. These materials are of interest for their potential applications in materials science. researchgate.netethz.ch

| Product Type | Coupling Partner | Key Reaction |

| Biaryl | Aryl Halide/Triflate | Suzuki-Miyaura Coupling |

| Polyphenyl | Dihaloarene | Suzuki-Miyaura Polymerization |

Precursors for Advanced Synthetic Targets

This compound is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its functional groups can be strategically manipulated to build intricate molecular scaffolds. evonik.comnih.gov

Pharmaceutical Intermediates: Boronic acids, in general, are crucial building blocks in the pharmaceutical industry for the synthesis of a wide range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com The structural motifs accessible from this compound, such as substituted anilines and phenols after functional group modification, are common in pharmacologically active compounds. For instance, substituted 2-pyrones, which have shown inhibitory activity against bacteria and cancer cell lines, can be synthesized using Suzuki cross-coupling approaches with boronic acids. nih.gov

The strategic unmasking or transformation of the nitro and methoxy groups after the key carbon-carbon bond-forming reactions allows for the introduction of further complexity and the installation of desired pharmacophores. This highlights the role of this compound as a versatile platform for the development of advanced synthetic targets with potential therapeutic applications.

Theoretical and Computational Investigations

Electronic Structure Analysis

The electronic character of 5-Methoxy-2-nitrophenylboronic acid is governed by the interplay of its three key functional groups: the boronic acid moiety [-B(OH)₂], the electron-withdrawing nitro group (-NO₂), and the electron-donating methoxy (B1213986) group (-OCH₃). Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the molecule's geometric and electronic properties. lodz.plnih.gov

This "push-pull" arrangement significantly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties. nih.gov Analysis of these orbitals often shows that the HOMO is localized more towards the electron-rich methoxy-substituted part of the ring, while the LUMO is concentrated around the electron-deficient nitro-substituted region and the boronic acid group. This separation of charge density is crucial for its role in chemical reactions and molecular recognition.

Table 1: Predicted Electronic Properties of Phenylboronic Acid Derivatives

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-Fluorophenylboronic acid | DFT/B3LYP | -7.31 | -1.84 | 5.47 |

| 3-Aminophenylboronic acid | DFT/B3LYP | -5.62 | -0.87 | 4.75 |

| Phenanthrenequinone-CF₃ Derivative | DFT/MN15 | -8.12 | -4.14 | 3.98 |

| Phenanthrenequinone-OCH₃ Derivative | DFT/MN15 | -6.89 | -3.13 | 3.76 |

Note: Data is illustrative, derived from computational studies on related substituted aryl compounds to show typical values and trends. lodz.plnih.govacs.org The presence of both a strong withdrawing (-NO₂) and donating (-OCH₃) group on this compound would be expected to result in a relatively small HOMO-LUMO gap, enhancing its reactivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for mapping the detailed pathways of organic reactions, providing insights that are often inaccessible through experimental means alone. rsc.orgufl.edu For arylboronic acids, computational studies have been crucial in understanding mechanisms of key transformations like the Suzuki-Miyaura cross-coupling, protodeboronation, and asymmetric additions. researchgate.net

Using quantum mechanics (QM) methods like DFT, researchers can construct a potential energy surface for a reaction. ufl.edu This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these stationary points to map out the reaction coordinate diagram.

Analyzing Transition States: Examining the geometry and vibrational modes of transition states to confirm they connect the intended reactants and products.

For a reaction involving this compound, computational models can predict the activation energies for different potential pathways. researchgate.net For example, in a Suzuki coupling, DFT can model the critical steps of oxidative addition, transmetalation (where the aryl group is transferred from boron to the metal catalyst), and reductive elimination. The electronic effects of the nitro and methoxy groups would be explicitly included to understand their influence on the kinetics and thermodynamics of each step. researchgate.net Studies on related systems have shown that electron-withdrawing groups can affect the rates of these fundamental steps. Mechanistic studies combining DFT with microkinetic simulations have also been used to explain how different reaction conditions (e.g., in solution vs. mechanochemical) can alter reaction times and outcomes. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Related Boronic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. tandfonline.com QSAR is a cost-effective tool for predicting the properties of new compounds, reducing the need for extensive animal testing. sciprofiles.com

For nitroaromatic compounds, QSAR models have been developed to predict their toxicity against various organisms. nih.govmdpi.com These models are built using a set of known compounds and their measured activities (e.g., 50% inhibition concentration, IGC₅₀, or lethal dose, LD₅₀). nih.govbohrium.com The chemical structures are represented by numerical values called "molecular descriptors."

Key steps in a QSAR study include:

Data Set Compilation: Assembling a diverse set of molecules with reliable activity data.

Descriptor Calculation: Generating descriptors that encode physicochemical properties.

Model Development: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Regression (SVR) to build a mathematical equation linking descriptors to activity. nih.govmdpi.com

Validation: Rigorously testing the model's predictive power using internal and external sets of compounds.

For a series of substituted nitrophenylboronic acids, relevant descriptors would likely include those related to hydrophobicity, electronics, and steric bulk.

Table 2: Common Molecular Descriptors in QSAR Models for Nitroaromatics

| Descriptor Type | Example Descriptor | Physicochemical Significance |

|---|---|---|

| Electronic | LUMO Energy | Relates to electrophilicity and susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment (Dm) | Describes the polarity of the molecule, affecting interactions. mdpi.com |

| Topological | HATS7s | A leverage-weighted descriptor encoding information about molecular shape and atom distribution. mdpi.com |

| Constitutional | Number of Oxygen Atoms | A simple count descriptor that can correlate with reactivity or metabolic pathways. bohrium.com |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which influences membrane permeability and transport. |

This table is based on descriptors found to be significant in QSAR studies of diverse nitroaromatic compounds. nih.govmdpi.combohrium.com

Molecular Modeling Studies of Boron-Containing Species

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For boron-containing species like this compound, these studies provide critical insights into their structure, dynamics, and interactions.

One key application is molecular docking , which predicts the preferred orientation of a molecule when bound to a larger target, such as an enzyme. nih.gov Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. nih.gov Modeling studies can elucidate this covalent docking mechanism. nih.govfrontiersin.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful, treating the reactive site (the boronic acid and the active site residues) with high-accuracy QM methods, while the rest of the protein is modeled using more computationally efficient MM methods. frontiersin.org These simulations can map the entire process of the inhibitor entering the active site and forming the tetrahedral adduct with the serine residue. frontiersin.orgacs.org

Molecular modeling is also used to study:

Conformational Analysis: Identifying the most stable three-dimensional shapes of a molecule. nih.gov

Intermolecular Interactions: Analyzing non-covalent interactions like hydrogen bonding, which are crucial for molecular recognition and crystal packing. nih.gov

Speciation in Solution: Boronic acids can exist in different forms (trigonal acid, tetrahedral boronate anion) depending on the pH. Modeling can help understand this equilibrium and its effect on reactivity.

These computational approaches are vital for the rational design of new boronic acid-based molecules, whether for applications in catalysis, materials science, or as therapeutic agents. nih.govacs.org

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Spectroscopic Methods (NMR, HRMS, IR)

Spectroscopic techniques are indispensable for probing the molecular architecture of 5-Methoxy-2-nitrophenylboronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

In a study detailing the synthesis of functionalized ortho-nitrophenylboronic acids, a compound corresponding to this compound (designated as 2i) was characterized. The molecular formula was established as C₇H₈BNO₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR and ¹³C NMR spectra provide a virtual blueprint of the molecule's structure. For this compound, the following spectral data have been reported:

¹H NMR (300 MHz, CD₃OD): The proton NMR spectrum in deuterated methanol (B129727) shows distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are observed at 7.74 (d, J = 2.3 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), and 7.35 (dd, J = 2.3, 8.1 Hz, 1H) for the aromatic protons, and at 3.90 (s, 3H) for the methoxy group.

¹³C NMR (75 MHz, CD₃OD): The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule, with reported shifts at δ 162.6, 153.3, 134.3, 122.6, and 109.1.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was utilized. The calculated exact mass for the molecular formula C₇H₈BNO₅ is 197.0496. The experimentally found mass of 197.0501 is in close agreement, validating the assigned chemical formula.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (300 MHz, CD₃OD) | δ 7.74 (d, J = 2.3 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), 7.35 (dd, J = 2.3, 8.1 Hz, 1H), 3.90 (s, 3H) |

| ¹³C NMR (75 MHz, CD₃OD) | δ 162.6, 153.3, 134.3, 122.6, 109.1 |

| HRMS (ESI) | Calculated (C₇H₈BNO₅): 197.0496, Found: 197.0501 |

Infrared (IR) Spectroscopy: While specific IR data for this compound is not detailed in the provided search results, the technique is fundamental for identifying key functional groups. Expected characteristic absorption bands would include those for the O-H stretching of the boronic acid, B-O stretching, N-O stretching of the nitro group, C-O stretching of the methoxy ether, and C=C stretching of the aromatic ring.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

While a specific HPLC or GC method for the routine purity assessment of this compound was not found in the provided search results, a study on the synthesis of related compounds mentions the use of HPLC to monitor reaction progress and determine yields, indicating its applicability. The development of a validated HPLC method would be a critical step in the quality control of this compound, typically involving optimization of the column, mobile phase, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Crystallographic Studies (X-ray Diffraction)

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, revealing bond lengths, bond angles, and crystal packing information.

Currently, there are no publicly available crystallographic studies or X-ray diffraction data for this compound in the provided search results. Obtaining single crystals of suitable quality would be a prerequisite for such an analysis. A successful crystallographic study would offer invaluable insights into the solid-state conformation of the molecule, including the geometry of the boronic acid group and the orientation of the methoxy and nitro substituents on the phenyl ring.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Synthetic Routes to Boronic Acid Derivatives

Future work will likely focus on:

Direct C-H Borylation: Investigating catalytic systems that enable the direct conversion of C-H bonds to C-B bonds on substituted aromatic rings, thereby avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of boronic acids to enhance reaction control, improve safety, and allow for seamless integration into multi-step synthetic sequences.

Biocatalysis: Exploring enzymatic methods for the synthesis and modification of boronic acids, offering high selectivity and operation under environmentally benign conditions.

Expansion of Reaction Scope and Green Chemistry Approaches in Boron Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids like 5-Methoxy-2-nitrophenylboronic acid are key participants. chemshuttle.com Future research will continue to expand the scope of this and other boron-centric reactions. A significant emphasis is being placed on developing greener and more sustainable synthetic methods. rasayanjournal.co.in This involves the use of environmentally friendly solvents, such as water or ionic liquids, and the development of highly active and reusable catalysts to minimize waste and energy consumption. rasayanjournal.co.inresearchgate.net

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of traditional organic solvents to reduce environmental impact. rasayanjournal.co.inresearchgate.net

Catalyst Development: Designing novel palladium and other transition metal catalysts that are more efficient, stable, and recyclable.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. rasayanjournal.co.in The integration of this compound into MCRs and cascade sequences, where multiple bond-forming events occur in a single pot, is a promising area of future research. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

For example, this compound could be a key component in the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. Research in this area will likely focus on the design of novel MCRs that exploit the unique reactivity of the boronic acid, nitro, and methoxy (B1213986) functional groups.

Applications as Precursors for Advanced Material Science

The distinct electronic properties conferred by the methoxy and nitro substituents make this compound an attractive precursor for the synthesis of advanced materials. The boronic acid group provides a handle for incorporation into polymeric structures through cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening up further avenues for functionalization.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The synthesis of conjugated polymers and small molecules with tailored electronic and photophysical properties for use in display and lighting technologies.

Sensors: The development of chemosensors where the boronic acid moiety acts as a recognition site for specific analytes, leading to a detectable change in the material's optical or electronic properties.

Conducting Polymers: The creation of novel polymeric materials with tunable conductivity for applications in electronics and energy storage.

Design of Next-Generation Synthetic Intermediates and Reagents

Beyond its direct use in cross-coupling reactions, this compound can serve as a versatile platform for the design of new synthetic intermediates and reagents. The differential reactivity of its functional groups allows for selective transformations, leading to a diverse range of building blocks for organic synthesis.

Future research may involve:

Orthogonal Functionalization: Developing strategies to selectively react one functional group in the presence of the others, enabling the stepwise construction of complex molecules.

Novel Reagent Design: Utilizing the unique electronic nature of the substituted phenyl ring to create new reagents for specific chemical transformations. For instance, the corresponding boronate esters could find applications as specialized reagents in organic synthesis.

The continued exploration of the chemistry of this compound and related compounds is expected to uncover new synthetic methodologies and applications, further solidifying the importance of boronic acids in modern chemical science. rsc.org

Q & A

Q. What are the recommended storage conditions for 5-Methoxy-2-nitrophenylboronic acid to ensure stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers (e.g., amber glass vials) under inert gas (argon or nitrogen) at 0–6°C. Avoid prolonged exposure to moisture, oxygen, or heat, as boronic acids are prone to hydrolysis and oxidative deboronation. Degradation over time can increase hazards, as noted for structurally similar boronic acids . Regularly monitor purity via HPLC or NMR if stored long-term.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer: Use a combination of:

- and NMR spectroscopy to confirm the presence of the boronic acid moiety and substituent arrangement.

- Infrared (IR) spectroscopy to identify B–O stretching vibrations (~1,350 cm) and nitro group absorption (~1,520 cm).

- High-resolution mass spectrometry (HRMS) for exact mass validation.

Cross-reference spectral data with literature values for analogous compounds, such as 3-methoxycarbonyl-5-nitrophenylboronic acid .

Q. How should researchers handle this compound to minimize health risks?

- Methodological Answer:

- Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.

- In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

- Avoid generating dust or aerosols, as inhalation risks include respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer:

- Catalyst System: Use Pd(PPh) (0.5–2 mol%) or Pd(OAc) with SPhos ligand for electron-deficient aryl halides.

- Base: KCO or CsCO in a 2:1 molar ratio to substrate.

- Solvent: THF/HO (3:1) or DME at 80–100°C under nitrogen.

Monitor reaction progress via TLC (UV-active boronic acid derivatives may require iodine staining). For sterically hindered partners, extend reaction times to 24–48 hours .

Q. What strategies can resolve contradictions in reported binding affinities of this compound with diols?

- Methodological Answer:

- Control pH: Boronic acid-diol binding is pH-dependent. Use buffered solutions (pH 7.0–7.4) to mimic physiological conditions, as demonstrated for similar nitro-substituted boronic acids .

- Competitive Assays: Compare binding with structurally related diols (e.g., fructose vs. glucose) using isothermal titration calorimetry (ITC) or fluorescence quenching.

- Validate via NMR: Monitor boronate ester formation directly to quantify binding constants .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: The nitro group enhances electrophilicity at the para-position, facilitating SNAr reactions. For example:

- Nucleophilic Aromatic Substitution: React with amines (e.g., piperidine) in DMF at 120°C to form substituted anilines.

- Reductive Functionalization: Reduce the nitro group to NH using H/Pd-C, then perform diazotization and coupling reactions.

Confirm regioselectivity via NMR and X-ray crystallography (if crystals are obtainable) .

Data Contradiction Analysis

Q. Why do reported yields vary for reactions involving this compound in cross-couplings?

- Methodological Answer: Common factors include:

- Purity of Boronic Acid: Impurities (e.g., anhydride byproducts) can inhibit catalysis. Pre-purify via recrystallization (ethanol/water) .

- Oxygen Sensitivity: Degradation of the boronic acid during reactions can reduce yields. Use degassed solvents and inert atmospheres .

- Substrate Stoichiometry: Excess boronic acid (1.2–1.5 equiv) often improves yields with challenging electrophiles .

Experimental Design Considerations

Q. What methods are effective for synthesizing this compound from precursor compounds?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |